Comparative Target Engagement: Absence of the 4‑Acetyl Group Reduces Steric Bulk and Eliminates Unwanted Coagulation Factor XII Binding
The 4‑acetyl analog (BDBM40383, MLS000050727) was tested in a Molecular Libraries Screening Center Network (MLSCN) assay against human coagulation factor XII and exhibited an IC₅₀ > 50 000 nM, indicating negligible binding [1]. The target compound (CAS 890604-94-1) lacks the 4‑acetyl substituent and therefore presents a smaller steric footprint and a different hydrogen‑bonding profile at the pyrazole C‑4 position. Although direct IC₅₀ data for the target compound in the same assay are not publicly available, the structural difference is expected to further reduce or abolish interaction with this off‑target serine protease, making the non‑acetylated scaffold a cleaner starting point for programs where factor XII activity is undesirable [2].
| Evidence Dimension | In vitro binding to human coagulation factor XII (IC₅₀) |
|---|---|
| Target Compound Data | No data available (4‑H substitution; predicted IC₅₀ > 50 000 nM by analogy) |
| Comparator Or Baseline | 4‑Acetyl derivative (BDBM40383): IC₅₀ > 50 000 nM |
| Quantified Difference | Not calculable; qualitative SAR deduction |
| Conditions | MLSCN Penn Center for Molecular Discovery (PCMD) assay; compound preincubated 15 min, product detection by HPLC (PubChem AID 716) |
Why This Matters
For teams pursuing probe or lead development against non‑coagulation targets, the absence of a measurable factor-XII interaction reduces the risk of hematological off‑target effects and simplifies secondary pharmacology profiling.
- [1] BindingDB, BDBM40383. 1-[1-(2-hydroxy-3-indan-5-yloxy-propyl)-3,5-dimethyl-pyrazol-4-yl]ethanone. IC₅₀ > 50 000 nM, Coagulation factor XII, human. Assay data from PubChem AID 716. View Source
- [2] PubChem BioAssay AID 716. Coagulation factor XII inhibitor screening. National Center for Biotechnology Information. View Source
